Sulfadicramide

Description

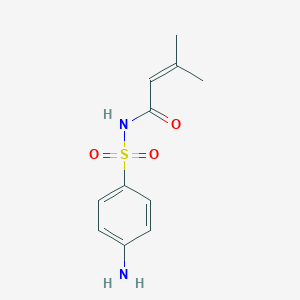

Structure

3D Structure

Properties

IUPAC Name |

N-(4-aminophenyl)sulfonyl-3-methylbut-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3S/c1-8(2)7-11(14)13-17(15,16)10-5-3-9(12)4-6-10/h3-7H,12H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRVJPLDTMUSSDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)NS(=O)(=O)C1=CC=C(C=C1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90150922 | |

| Record name | Sulfadicramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90150922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115-68-4 | |

| Record name | Sulfadicramide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115-68-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfadicramide [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfadicramide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13214 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulfadicramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90150922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfadicramide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.727 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFADICRAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7WZ5EG263C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis and Characterization of Sulfadicramide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfadicramide, with the IUPAC name N-(4-aminophenyl)sulfonyl-3-methylbut-2-enamide, is a sulfonamide antibacterial agent.[1][2] This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. It includes a detailed, plausible experimental protocol for its synthesis based on established chemical principles, a summary of its physicochemical properties, and expected characterization data. The guide is intended to serve as a valuable resource for researchers and professionals involved in the fields of medicinal chemistry, drug discovery, and analytical chemistry.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, formulation, and analysis.

| Property | Value | Reference |

| IUPAC Name | N-(4-aminophenyl)sulfonyl-3-methylbut-2-enamide | [1] |

| Synonyms | Irgamide, Sulphadicramide | [2] |

| CAS Number | 115-68-4 | [2] |

| Molecular Formula | C₁₁H₁₄N₂O₃S | [1] |

| Molecular Weight | 254.31 g/mol | [1] |

| Melting Point | 184-185 °C | [3][4] |

| Appearance | White to off-white crystalline powder | [5] |

| Solubility | Slightly soluble in water and ether. Freely soluble in alcohol and acetone. Soluble in DMSO. | [3][5] |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process involving the formation of a sulfonamide bond followed by the reduction of a nitro group. A plausible and detailed synthetic protocol is outlined below, based on a patented method and general principles of sulfonamide synthesis.[3]

Experimental Protocol

Step 1: Synthesis of N-(4-nitrophenyl)sulfonyl-3-methylbut-2-enamide

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a drying tube, dissolve β,β-dimethylacrylamide (1.0 eq) in a suitable anhydrous solvent such as acetonitrile.[6]

-

Addition of Base: Cool the solution in an ice bath and add a strong base, such as sodamide (NaNH₂) (1.1 eq), portion-wise while stirring.

-

Addition of Sulfonyl Chloride: To the stirred suspension, add a solution of p-nitrobenzenesulfonyl chloride (1.0 eq) in the same anhydrous solvent dropwise via the dropping funnel.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the slow addition of water. Acidify the mixture with dilute hydrochloric acid. The precipitated product is collected by vacuum filtration, washed with cold water, and dried.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Step 2: Reduction of the Nitro Group to Synthesize this compound

-

Reaction Setup: In a round-bottom flask, suspend the N-(4-nitrophenyl)sulfonyl-3-methylbut-2-enamide (1.0 eq) from the previous step in a mixture of a suitable solvent, such as dilute acetic acid.

-

Addition of Reducing Agent: Heat the suspension to a gentle reflux and add a reducing agent, such as iron powder (Fe) (excess), portion-wise.

-

Reaction: Continue refluxing the mixture with vigorous stirring for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: After the reaction is complete, filter the hot reaction mixture through a pad of celite to remove the iron residues.

-

Isolation: Cool the filtrate and neutralize it with a base, such as sodium carbonate, to precipitate the crude this compound. Collect the precipitate by vacuum filtration and wash it with water.

-

Purification: The crude this compound can be purified by recrystallization from ethanol to yield the final product as a crystalline solid.

Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The following are the expected analytical data based on the structure of this compound and typical values for related sulfonamide compounds.

Expected Analytical Data

| Technique | Expected Data |

| ¹H NMR | Aromatic protons (AA'BB' system), vinyl proton, two methyl groups (singlets or a doublet for one if coupled), NH protons (sulfonamide and amide). |

| ¹³C NMR | Aromatic carbons, carbonyl carbon, vinyl carbons, methyl carbons, and the carbon attached to the two methyl groups. |

| FT-IR (cm⁻¹) | ~3400-3200 (N-H stretching of amine and amide), ~1680 (C=O stretching of amide), ~1600 (C=C stretching), ~1350 and ~1160 (asymmetric and symmetric SO₂ stretching). |

| Mass Spec. | Molecular ion peak (M⁺) corresponding to the molecular weight of this compound (254.31 m/z). |

Predicted ¹H NMR Spectrum Data

The following table outlines the predicted chemical shifts for the protons in this compound.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic Protons (ortho to SO₂) | 7.6 - 7.8 | d |

| Aromatic Protons (ortho to NH₂) | 6.6 - 6.8 | d |

| Vinyl Proton | 5.7 - 6.0 | s |

| Amine Protons (NH₂) | 4.0 - 5.0 | br s |

| Amide Proton (NH) | 8.0 - 9.0 | br s |

| Methyl Protons | 1.9 - 2.2 | s |

Predicted FT-IR Spectrum Data

The table below lists the expected characteristic infrared absorption bands for this compound.

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H (Amine) | 3450 - 3300 | Stretching |

| N-H (Amide) | 3350 - 3250 | Stretching |

| C-H (Aromatic) | 3100 - 3000 | Stretching |

| C-H (Alkenyl) | 3080 - 3020 | Stretching |

| C=O (Amide) | 1680 - 1650 | Stretching |

| C=C (Alkene) | 1650 - 1600 | Stretching |

| C=C (Aromatic) | 1600 - 1450 | Stretching |

| S=O (Sulfonamide) | 1350 - 1300 (asym) | Stretching |

| S=O (Sulfonamide) | 1170 - 1150 (sym) | Stretching |

Biological Activity and Mechanism of Action

This compound is a sulfonamide antibiotic. Its mechanism of action involves the competitive inhibition of the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial growth and replication. By blocking folic acid synthesis, this compound exhibits a bacteriostatic effect.

References

- 1. This compound | C11H14N2O3S | CID 8281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound [drugfuture.com]

- 4. This compound | 115-68-4 [chemicalbook.com]

- 5. medkoo.com [medkoo.com]

- 6. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Molecular Strategy of Sulfadicramide: A Technical Guide to its Mechanism of Action

For Immediate Release

[City, State] – This technical guide provides an in-depth exploration of the elucidated mechanism of action of Sulfadicramide, a member of the sulfonamide class of antibiotics. This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of its molecular target, biochemical effects, and the experimental methodologies used to determine its function. While specific quantitative data for this compound is limited in publicly available literature, this guide leverages extensive data from analogous sulfonamides to provide a robust working model of its activity.

Executive Summary

This compound exerts its bacteriostatic effect by targeting the bacterial folate biosynthesis pathway, a metabolic route essential for prokaryotic survival but absent in humans. The core of its mechanism is the competitive inhibition of dihydropteroate synthase (DHPS), a critical enzyme in this pathway. By mimicking the natural substrate, para-aminobenzoic acid (PABA), this compound effectively blocks the production of dihydrofolic acid, a precursor to vital cellular components like nucleotides and certain amino acids. This targeted disruption of folate synthesis ultimately halts bacterial growth and replication.

Core Mechanism: Competitive Inhibition of Dihydropteroate Synthase

The primary molecular target of this compound is the enzyme dihydropteroate synthase (DHPS).[1] In the normal bacterial metabolic pathway, DHPS catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) and para-aminobenzoic acid (PABA) to form 7,8-dihydropteroate.[2] This step is crucial for the de novo synthesis of folate.[2]

This compound's efficacy stems from its structural similarity to PABA.[3] This molecular mimicry allows it to bind to the PABA-binding site on the DHPS enzyme.[2] By occupying this active site, this compound acts as a competitive inhibitor, preventing PABA from binding and thereby halting the synthesis of 7,8-dihydropteroate.[2][3] The resulting depletion of the folate pool disrupts the synthesis of DNA, RNA, and proteins, leading to a bacteriostatic effect where bacterial growth and multiplication are inhibited.[1]

Signaling Pathway: Bacterial Folate Biosynthesis Inhibition

The following diagram illustrates the bacterial folate biosynthesis pathway and the specific point of inhibition by this compound and other sulfonamides.

Quantitative Data on Sulfonamide Activity

While specific enzymatic inhibition constants (IC50 or Ki) for this compound against purified DHPS are not widely available in public literature, data from other well-characterized sulfonamides provide a strong comparative basis for its expected potency.

| Sulfonamide | Organism/Enzyme | Inhibition Constant (Ki) | 50% Inhibitory Conc. (IC50) | Reference |

| Sulfadiazine | Escherichia coli DHPS | 2.5 µM | - | [4] |

| Sulfanilamide | Arabidopsis thaliana DHPS | - | 18.6 µM | [5] |

| Sulfacetamide | Arabidopsis thaliana DHPS | - | 9.6 µM | [5] |

| Sulfadiazine | Arabidopsis thaliana DHPS | - | 4.2 µM | [5] |

| 4,4'-Diaminodiphenylsulfone (Dapsone) | Escherichia coli DHPS | 5.9 µM | 20 µM | [4] |

Note: The absence of specific quantitative data for this compound represents a potential area for future research.

Experimental Protocols

The following sections detail the methodologies for key experiments used to elucidate the mechanism of action of sulfonamides like this compound.

Dihydropteroate Synthase (DHPS) Inhibition Assay

This protocol describes a continuous, coupled spectrophotometric assay suitable for determining DHPS activity and its inhibition by compounds like this compound. The assay monitors the oxidation of NADPH at 340 nm.

Principle: The product of the DHPS reaction, dihydropteroate, is reduced to tetrahydropteroate by an excess of dihydrofolate reductase (DHFR), a reaction that consumes NADPH. The rate of NADPH oxidation is directly proportional to the DHPS activity.[6][7]

Materials and Reagents:

-

Recombinant Dihydropteroate Synthase (DHPS)

-

Recombinant Dihydrofolate Reductase (DHFR) (coupling enzyme)

-

p-Aminobenzoic acid (PABA)

-

6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

-

β-Nicotinamide adenine dinucleotide phosphate (NADPH)

-

This compound (or other sulfonamide inhibitor)

-

Assay Buffer (e.g., 100 mM Tris-HCl, 5 mM MgCl₂, pH 8.0)

-

Dimethyl Sulfoxide (DMSO)

-

96-well UV-transparent microplates

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO. Create serial dilutions to generate a range of inhibitor concentrations for IC50 determination.

-

Prepare an Enzyme Mix containing DHPS and an excess of DHFR in the assay buffer.

-

Prepare a Substrate Mix containing PABA and NADPH in the assay buffer.

-

-

Assay Execution (96-well plate format):

-

Add 2 µL of the this compound serial dilutions to the appropriate wells. For control wells (no inhibition), add 2 µL of DMSO.

-

Add 178 µL of the Enzyme Mix to all wells.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding 20 µL of a pre-warmed mix of the substrate DHPPP.

-

-

Data Acquisition:

-

Immediately place the plate in a microplate reader pre-set to 37°C.

-

Monitor the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction for each well by determining the slope of the linear portion of the absorbance vs. time curve.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

To determine the inhibition constant (Ki) and the mode of inhibition, the assay should be performed at various concentrations of PABA and different fixed concentrations of this compound. The data can then be analyzed using Lineweaver-Burk or Dixon plots.

-

Experimental Workflow for DHPS Inhibition Assay

The following diagram outlines the key steps of the experimental protocol for determining DHPS inhibition.

Conclusion

This compound's mechanism of action is a well-understood example of targeted antimicrobial chemotherapy. By competitively inhibiting dihydropteroate synthase, it effectively disrupts the bacterial folate biosynthesis pathway, a process vital for bacterial survival. This mechanism provides a high degree of selective toxicity, as humans obtain folate from their diet. The experimental protocols outlined in this guide provide a robust framework for the quantitative assessment of DHPS inhibition by this compound and other sulfonamides. A comprehensive understanding of the interaction between sulfonamides and DHPS is paramount for the rational design of new antimicrobial agents to combat the persistent threat of drug resistance.

References

- 1. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of Dihydropteroate Synthetase from Escherichia coli by Sulfones and Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Arabidopsis dihydropteroate synthase: general properties and inhibition by reaction product and sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Properties of Novel Sulfadicramide Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of novel derivatives of Sulfadicramide. The information presented herein is curated from recent scientific literature and is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of new sulfonamide-based therapeutic agents. This document details key physicochemical parameters, experimental protocols for their determination, and visual representations of relevant biological pathways and experimental workflows.

Introduction to this compound and its Derivatives

This compound, with the chemical name N-(4-aminophenyl)sulfonyl-3-methylbut-2-enamide, is a sulfonamide antibacterial agent.[1] The development of novel derivatives of this compound, primarily through modification of the acyl group or substitution on the aniline moiety, is a promising strategy for enhancing its therapeutic properties, overcoming bacterial resistance, and improving its pharmacokinetic profile. Understanding the physicochemical properties of these new chemical entities is fundamental to predicting their behavior in biological systems and for rational drug design.

Quantitative Physicochemical Data

The following tables summarize key physicochemical properties of representative novel sulfonamide derivatives, structurally related to this compound, as reported in the scientific literature. Due to the novelty of this specific research area, direct data on a wide range of "this compound derivatives" is limited; therefore, data on closely related N-acylsulfanilamides and other substituted sulfonamides are presented to provide a valuable comparative reference.

Table 1: Melting Point and Yield of Novel Sulfonamide Derivatives

| Compound ID | Structure | Melting Point (°C) | Yield (%) | Reference |

| 1A | 4-Chloro-N-[(4-methylphenyl) sulphonyl]-N-propyl benzamide | 167 | 93 | [2] |

| 1B | N-(2-hydroxyphenyl)-4-methyl benzene sulfonamide | 76 | 91 | [2] |

| 4a | 2-(4-Methylphenylsulphonamido) Acetic Acid | 123–125 | 91 | [3] |

| 4b | 3-((4-Methylphenyl)sulfonamido)propanoic Acid | 112–113 | 89 | [3] |

| 3c | (S)-2-{[(4-methylphenyl)sulfonyl]amino}-3-methylbutanoic acid | 148-150 | 72.31 | [4] |

| 3e | (2S,3S)-3-methyl-2-{[(4-methylphenyl)sulfonyl]amino}pentanoic acid | 78-80 | 68.42 | [4] |

Table 2: Lipophilicity and Solubility of Selected Sulfonamides

| Compound | Log P | Water Solubility | pKa | Reference |

| Sulfadiazine | -0.09 | 77 mg/L (at 25 °C) | 6.36 | [5][6] |

| Sulfamethoxazole | 0.89 | - | - | [7] |

| Sulfisoxazole | 1.01 | - | - | [7] |

| Benzenesulfonamide | - | 4.3 g/L (16 ºC) | 10.1 | [8][9] |

Experimental Protocols

This section provides detailed methodologies for the synthesis, characterization, and determination of key physicochemical properties of novel this compound derivatives.

General Synthesis of N-Acylsulfonamide Derivatives

A common method for the synthesis of N-acylsulfonamides involves the acylation of the parent sulfonamide.[10][11][12][13]

Materials:

-

Parent sulfonamide (e.g., sulfanilamide)

-

Acylating agent (e.g., acetic anhydride, acyl chloride)

-

Base (e.g., sodium hydride, sodium bicarbonate) or Acid catalyst (e.g., sulfuric acid)

-

Solvent (e.g., Tetrahydrofuran (THF), acetonitrile, or solvent-free conditions)

-

Hydrochloric acid (HCl) solution (for acidification)

-

Silica gel for column chromatography

-

Appropriate deuterated solvents for NMR

Procedure:

-

The parent sulfonamide is dissolved or suspended in an appropriate solvent.

-

A base or acid catalyst is added to the reaction mixture.

-

The acylating agent is added portion-wise to the mixture.

-

The reaction is stirred at room temperature or heated under reflux, and the progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is treated with a dilute HCl solution to precipitate the N-acylsulfonamide product.

-

The crude product is collected by filtration, washed with water, and dried.

-

Purification is achieved by recrystallization from a suitable solvent or by silica gel column chromatography.[10][11]

Ultrasound irradiation can be employed as a green chemistry approach to facilitate the acylation, often leading to shorter reaction times and higher yields.[10]

Characterization of Novel Derivatives

The structural elucidation and purity of the synthesized compounds are determined using a combination of spectroscopic techniques.[2][3]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify characteristic functional groups such as N-H, C=O, and S=O stretches.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to determine the chemical structure and confirm the successful acylation and substitution patterns.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

-

Elemental Analysis (CHNS): To determine the elemental composition and confirm the purity of the compounds.[2]

-

Melting Point Determination: The melting point is measured to assess the purity of the crystalline product.[2][3]

Determination of Physicochemical Properties

-

Solubility: The aqueous solubility of the derivatives can be determined using the shake-flask method. The compound is shaken in water at a constant temperature until equilibrium is reached. The concentration of the dissolved compound is then quantified by a suitable analytical method like UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). The pH-dependent solubility profile is crucial for ionizable compounds like sulfonamides.[9]

-

pKa Determination: The acid dissociation constant (pKa) can be determined by potentiometric titration or UV-spectrophotometry. These methods involve monitoring the change in pH or UV absorbance of a solution of the compound as a titrant is added.[5][14]

-

Lipophilicity (Log P): The octanol-water partition coefficient (Log P) is a measure of a compound's lipophilicity and is commonly determined using the shake-flask method followed by quantification of the compound in both the octanol and aqueous phases.[6] Counter-current chromatography is another technique used for the determination of Log P values.[6]

Visualizations

The following diagrams illustrate the mechanism of action of sulfonamides and a general workflow for the synthesis and characterization of novel this compound derivatives.

Caption: Mechanism of action of this compound derivatives.

Caption: General experimental workflow for novel derivatives.

Conclusion

The development of novel this compound derivatives holds significant potential for the discovery of new antibacterial agents with improved properties. A thorough understanding and systematic evaluation of their physicochemical properties are critical for the success of such endeavors. This guide provides a foundational framework of data and methodologies to support ongoing research in this important area of medicinal chemistry. The presented protocols and data, while drawing from broader sulfonamide literature due to the novelty of the specific topic, offer a robust starting point for the design and evaluation of new this compound-based drug candidates.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. openaccesspub.org [openaccesspub.org]

- 8. Benzenesulfonamide | 98-10-2 [chemicalbook.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. A Novel and Green Method for N-acylation of Amines and Sulfonamides under Ultrasound Irradiation – Oriental Journal of Chemistry [orientjchem.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. Recent advances in the synthesis of N -acyl sulfonamides - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05157F [pubs.rsc.org]

- 14. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of Sulfadicramide Receptor Binding: A Technical Guide

Abstract

Introduction: The Role of Sulfadicramide and Dihydropteroate Synthase

Sulfonamides represent a historically significant class of synthetic antimicrobial agents.[3] Their mechanism of action involves the disruption of the folic acid synthesis pathway in bacteria, which is essential for the production of nucleotides and, consequently, for DNA replication and bacterial proliferation.[1][4] Unlike humans, who obtain folic acid from their diet, many bacteria rely on the de novo synthesis of this vital coenzyme, making the pathway an attractive target for antimicrobial therapy.

The key enzyme in this pathway targeted by sulfonamides is Dihydropteroate Synthase (DHPS).[2][4] DHPS catalyzes the condensation of para-aminobenzoic acid (pABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) to form 7,8-dihydropteroate.[4] this compound, as a structural analog of pABA, acts as a competitive inhibitor of DHPS, binding to the active site and preventing the natural substrate from binding, thereby halting the folate synthesis pathway.[1]

In silico modeling techniques, such as molecular docking and molecular dynamics, are powerful tools for investigating the interactions between small molecules like this compound and their protein targets at an atomic level. These computational methods allow for the prediction of binding modes, the estimation of binding affinities, and the elucidation of the key molecular interactions that drive the binding event. This guide provides a comprehensive overview of the methodologies required to perform such an analysis for this compound and its receptor, DHPS.

Signaling Pathway and Experimental Workflow

The antibacterial action of this compound is a direct consequence of its interference with the bacterial folate biosynthesis pathway. A simplified representation of this pathway and the point of inhibition is depicted below.

The general workflow for an in silico investigation of this compound's interaction with DHPS is outlined in the following diagram. This process begins with data acquisition and preparation, proceeds through molecular docking and simulation, and concludes with data analysis and interpretation.

Quantitative Data for Sulfonamide-DHPS Interactions

| Sulfonamide | Target Organism | Parameter | Value (µM) | Reference |

| Sulfadiazine | Arabidopsis thaliana | IC50 | 4.2 | [1] |

| Sulfacetamide | Arabidopsis thaliana | IC50 | 9.6 | [1] |

| Sulfanilamide | Arabidopsis thaliana | IC50 | 18.6 | [1] |

| Sulfadoxine | Plasmodium falciparum (sensitive) | Ki | 0.14 | [4] |

| Sulfadoxine | Plasmodium falciparum (resistant) | Ki | 112 | [4] |

| Sulfamethoxazole | Plasmodium falciparum | Ki | 6 - 500 | [5] |

| Dapsone | Plasmodium falciparum | Ki | 6 - 500 | [5] |

Experimental Protocols for In Silico Modeling

This section details the methodologies for performing molecular docking of this compound to DHPS.

Software and Resource Requirements

-

Molecular Graphics and Visualization: UCSF Chimera or PyMOL

-

Molecular Docking Software: AutoDock Vina

-

Protein Structure Databank: RCSB Protein Data Bank (PDB)

-

Ligand Structure Source: PubChem or similar chemical database

Receptor Preparation

-

Obtain Receptor Structure: Download the crystal structure of DHPS from the RCSB PDB. A suitable starting point is the structure of Staphylococcus aureus DHPS (PDB ID: 1AD4).

-

Clean the PDB File: Open the PDB file in a molecular visualization tool. Remove all water molecules, co-factors, and any co-crystallized ligands. For multimeric structures, isolate a single monomeric unit for the docking study.

-

Prepare for Docking:

-

Add polar hydrogen atoms to the protein structure.

-

Assign partial charges to the atoms (e.g., Kollman charges).

-

Merge non-polar hydrogens.

-

Save the prepared receptor in the PDBQT file format required by AutoDock Vina.

-

Ligand Preparation

-

Obtain Ligand Structure: Download the 3D structure of this compound from the PubChem database in SDF format.

-

Energy Minimization: Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

-

Prepare for Docking:

-

Assign partial charges to the ligand atoms (e.g., Gasteiger charges).

-

Define the rotatable bonds to allow for ligand flexibility during the docking simulation.

-

Save the prepared ligand in the PDBQT file format.

-

Molecular Docking Simulation

-

Grid Box Generation: Define a grid box that encompasses the active site of DHPS. The active site can be identified from the position of the co-crystallized ligand in the original PDB file or through literature review. The grid box should be large enough to allow for unrestricted movement of the ligand within the binding pocket.

-

Configuration File: Create a configuration file for AutoDock Vina that specifies the file paths for the prepared receptor and ligand, the coordinates and dimensions of the grid box, and the desired output file name.

-

Run Docking Simulation: Execute the AutoDock Vina program using the prepared receptor, ligand, and configuration file. The software will perform a conformational search of the ligand within the defined grid box and generate a set of predicted binding poses ranked by their docking scores.

Analysis of Docking Results

-

Binding Pose Analysis: Visualize the predicted binding poses of this compound within the active site of DHPS using a molecular graphics program. Analyze the orientation of the ligand and its proximity to key active site residues.

-

Interaction Analysis: Identify and analyze the non-covalent interactions between this compound and DHPS for the best-scoring poses. These interactions may include hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

-

Scoring and Ranking: The docking scores provided by AutoDock Vina represent an estimation of the binding affinity in kcal/mol. The poses are ranked based on these scores, with lower scores indicating more favorable binding.

Conclusion and Future Directions

This technical guide provides a comprehensive framework for the in silico modeling of this compound binding to its target receptor, Dihydropteroate Synthase. By following the detailed protocols outlined herein, researchers can predict the binding mode and estimate the binding affinity of this compound, thereby gaining valuable insights into its mechanism of action at a molecular level.

The primary limitation of the current study is the absence of direct experimental binding data for this compound, which is essential for the rigorous validation of the in silico predictions. Therefore, future work should focus on the experimental determination of the Ki or IC50 value of this compound against DHPS. This would allow for a direct comparison with the computationally derived binding energies and would significantly enhance the confidence in the predictive model.

Furthermore, the application of more advanced computational techniques, such as molecular dynamics simulations, could provide a more dynamic and detailed understanding of the binding process, including the role of protein flexibility and solvent effects. The integration of these computational and experimental approaches will ultimately contribute to a more complete understanding of this compound's antibacterial activity and may inform the design of novel and more potent DHPS inhibitors.

References

- 1. Arabidopsis dihydropteroate synthase: general properties and inhibition by reaction product and sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. openaccesspub.org [openaccesspub.org]

- 4. Mutations in dihydropteroate synthase are responsible for sulfone and sulfonamide resistance in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of Plasmodium falciparum dihydropteroate synthetase and growth in vitro by sulfa drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Journey of Sulfadicramide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfadicramide, a member of the sulfonamide class of antibiotics, undergoes metabolic transformation primarily in the liver, a critical process influencing its efficacy and clearance from the body. While specific quantitative metabolic data for this compound remains limited in publicly accessible literature, its biotransformation is presumed to follow the well-established pathways of other sulfonamide drugs. This guide synthesizes the current understanding of sulfonamide metabolism, extrapolating the likely metabolic fate of this compound. The primary pathways involved are N-acetylation and aromatic hydroxylation, catalyzed by N-acetyltransferase (NAT) and cytochrome P450 (CYP) enzymes, respectively. Subsequent phase II conjugation reactions, such as glucuronidation, may also occur. This document provides a detailed overview of these pathways, proposes a representative metabolic scheme for this compound, outlines relevant experimental protocols for its study, and presents a framework for the quantitative analysis of its metabolites.

Introduction to Sulfonamide Metabolism

Sulfonamides are a class of synthetic antimicrobial agents that competitively inhibit dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria. The metabolism of sulfonamides is a crucial determinant of their pharmacokinetic profile, influencing their duration of action, potential for toxicity, and elimination. The two principal metabolic pathways for sulfonamides are N-acetylation of the N4-amino group and hydroxylation of the aromatic ring or heterocyclic substituent.[1][2]

Proposed Metabolic Pathway of this compound

Based on the known metabolism of structurally similar sulfonamides, the metabolic pathway of this compound is proposed to involve the following key steps:

-

Phase I Metabolism:

-

N-acetylation: The primary route of metabolism for many sulfonamides is the acetylation of the aromatic amine (N4) group. This reaction is catalyzed by the N-acetyltransferase (NAT) enzymes, particularly NAT2, which is known for its genetic polymorphism, leading to "fast" and "slow" acetylator phenotypes in the population.[3] Acetylation generally results in a less active and less soluble metabolite.

-

Hydroxylation: Cytochrome P450 (CYP) enzymes, primarily in the liver, are responsible for the hydroxylation of the aromatic ring of the sulfonyl group. This oxidative reaction introduces a hydroxyl group, increasing the water solubility of the molecule and facilitating its excretion. For other sulfonamides, CYP2C9 has been identified as a key enzyme in this process.[4]

-

-

Phase II Metabolism:

-

Glucuronidation: The hydroxylated metabolites, and potentially the parent drug itself, can undergo conjugation with glucuronic acid. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) and results in the formation of highly water-soluble glucuronide conjugates that are readily excreted in urine and/or bile.[5][6]

-

Mandatory Visualization: Proposed Metabolic Pathway of this compound

Caption: Proposed metabolic pathway of this compound.

Quantitative Data on this compound Metabolism

Table 1: Anticipated Quantitative Data for this compound Metabolism

| Parameter | Expected Value/Range | Analytical Method | Reference (Analogous Compound) |

| Parent Drug Excreted Unchanged (Urine) | Variable, dependent on species and physiological factors | HPLC, LC-MS/MS | [1] |

| N-acetyl-Sulfadicramide in Urine (% of dose) | Major metabolite | HPLC, LC-MS/MS | [1] |

| Hydroxylated Metabolites in Urine (% of dose) | Minor metabolites | HPLC, LC-MS/MS | [1] |

| Glucuronide Conjugates in Urine (% of dose) | Variable | LC-MS/MS with hydrolysis | [5] |

| Plasma Half-life (t½) | Dependent on acetylator phenotype | HPLC, LC-MS/MS | [1] |

Experimental Protocols for Studying this compound Metabolism

The following are detailed methodologies that can be employed to investigate the metabolic pathway of this compound.

In Vitro Metabolism using Human Liver Microsomes (HLMs)

This experiment aims to identify the metabolites formed by phase I enzymes.

-

Materials:

-

This compound

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN) or Methanol (MeOH) for quenching

-

LC-MS/MS system

-

-

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a microcentrifuge tube, pre-incubate HLMs in phosphate buffer at 37°C for 5 minutes.

-

Initiate the reaction by adding this compound and the NADPH regenerating system. A control reaction without the NADPH regenerating system should be included.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold ACN or MeOH.

-

Centrifuge the mixture to pellet the precipitated proteins.

-

Analyze the supernatant by LC-MS/MS to identify and quantify the parent drug and its metabolites.

-

In Vitro Metabolism using Human Hepatocytes

This experiment allows for the study of both phase I and phase II metabolism.

-

Materials:

-

Cryopreserved human hepatocytes

-

Hepatocyte culture medium

-

This compound

-

LC-MS/MS system

-

-

Protocol:

-

Thaw and plate cryopreserved human hepatocytes according to the supplier's instructions.

-

Allow the cells to attach and form a monolayer.

-

Replace the medium with fresh medium containing this compound at the desired concentration.

-

Incubate the cells for various time points (e.g., 0, 2, 4, 8, 24 hours).

-

At each time point, collect both the cell culture medium and the cell lysate.

-

Process the samples by protein precipitation with ACN or MeOH.

-

Analyze the samples by LC-MS/MS to identify and quantify the parent drug and its phase I and phase II metabolites.

-

Mandatory Visualization: Experimental Workflow for In Vitro Metabolism Studies

Caption: Workflow for in vitro metabolism studies.

Analytical Methods for Metabolite Identification and Quantification

High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of drug metabolites.[7]

-

Chromatography: Reverse-phase chromatography using a C18 column is typically employed to separate the parent drug from its more polar metabolites. A gradient elution with a mobile phase consisting of water with a small amount of formic acid (for better ionization) and an organic solvent like acetonitrile or methanol is commonly used.

-

Mass Spectrometry: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) can be used.

-

Metabolite Identification: High-resolution mass spectrometry provides accurate mass measurements, which aids in determining the elemental composition of potential metabolites. Tandem MS (MS/MS) experiments are then performed to obtain fragmentation patterns, which are crucial for structural elucidation.

-

Quantification: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer is the preferred method for quantitative analysis due to its high sensitivity and selectivity.[8] Stable isotope-labeled internal standards should be used to ensure accuracy and precision.

-

Conclusion

While direct experimental data on the metabolic pathway of this compound is limited, a comprehensive understanding can be extrapolated from the well-characterized metabolism of other sulfonamides. The primary metabolic routes are anticipated to be N-acetylation and aromatic hydroxylation, followed by potential glucuronide conjugation. The experimental protocols and analytical methods detailed in this guide provide a robust framework for researchers to definitively elucidate the metabolic fate of this compound. Such studies are essential for a complete understanding of its pharmacokinetic profile, which is critical for its safe and effective use in clinical practice and for guiding further drug development efforts.

References

- 1. Pharmacokinetics, metabolism, and renal excretion of sulfadimidine and its N4-acetyl and hydroxy metabolites in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Differences in metabolism of sulfonamides predisposing to idiosyncratic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Arylamine N-acetyltransferases: from drug metabolism and pharmacogenetics to drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of cytochrome P450 and arylamine N-acetyltransferase isoforms involved in sulfadiazine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glucuronidation - Wikipedia [en.wikipedia.org]

- 7. Analysis Of Drug Metabolites in Biological Samples: Techniques And Applications - Blogs - News [alwsci.com]

- 8. uab.edu [uab.edu]

The Toxicology and Safety Profile of Sulfadicramide: A Technical Overview Based on the Sulfonamide Class

An In-depth Guide for Researchers and Drug Development Professionals

Executive Summary

Sulfadicramide, a member of the sulfonamide class of antibiotics, possesses a limited publicly available toxicology and safety profile. This guide, therefore, provides a comprehensive overview of the toxicological characteristics of the broader sulfonamide class to infer the potential safety profile of this compound. Drawing upon data from representative sulfonamides such as sulfadiazine, sulfamethazine, and sulfacetamide, this document outlines key toxicological endpoints including acute and chronic toxicity, genotoxicity, carcinogenicity, and reproductive and developmental effects. Detailed experimental methodologies are provided for pivotal studies, and key pathways and workflows are visualized to facilitate a deeper understanding. All quantitative data are summarized in structured tables for comparative analysis. This guide is intended to serve as a foundational resource for researchers and drug development professionals in the absence of specific data for this compound.

Introduction

This compound is a sulfonamide antibiotic, a class of synthetic antimicrobial agents that act by competitively inhibiting the enzyme dihydropteroate synthase, which is crucial for folic acid synthesis in bacteria. While the efficacy of sulfonamides is well-documented, their safety profiles are varied and warrant careful consideration in drug development. Due to the sparse specific toxicological data for this compound, this technical guide consolidates and analyzes the safety information available for structurally related and well-studied sulfonamides. This approach allows for a predictive assessment of this compound's potential toxicities and provides a framework for designing future preclinical safety studies.

Pharmacokinetics and Metabolism of Sulfonamides

The toxicological profile of a drug is intrinsically linked to its absorption, distribution, metabolism, and excretion (ADME) characteristics. In humans, sulfonamides are primarily metabolized via acetylation and hydroxylation.[1][2] The rate of acetylation is subject to genetic polymorphism, leading to "fast" and "slow" acetylator phenotypes, which can influence plasma concentrations and the potential for adverse effects.[1][2] Hydroxylation, another key metabolic pathway, generally leads to metabolites with increased renal clearance.[1][2][3][4]

Table 1: Pharmacokinetic Parameters of Representative Sulfonamides in Humans

| Parameter | Sulfadimidine (in slow acetylators) | Sulfadimidine (in fast acetylators) |

| Elimination Half-life | 7.6 hours[2] | 1.7 and 5.4 hours (biphasic)[2] |

| Major Metabolic Pathway | Acetylation[1][2] | Acetylation[1][2] |

| Protein Binding | ~90% (parent drug)[1] | ~90% (parent drug)[1] |

| Effect of Hydroxylation on Protein Binding | Decreased to ~60%[1] | Decreased to ~60%[1] |

Non-Clinical Toxicology

Acute Toxicity

Acute toxicity studies for sulfonamides have been conducted in various animal models. A study on a hydrogel formulation containing silver sulfadiazine in New Zealand rabbits and Wistar rats showed no signs of acute dermal toxicity, skin irritation, or eye irritation.[5]

Chronic Toxicity and Carcinogenicity

Long-term exposure to some sulfonamides has been associated with neoplastic lesions in animal models. A 24-month chronic feeding study of sulfamethazine in B6C3F1 mice revealed an increased incidence of follicular cell adenomas of the thyroid gland at the highest dose tested (4800 ppm).[6] Non-neoplastic findings in the same study included follicular cell hyperplasia of the thyroid gland, hematopoietic cell proliferation, and pigmentation of the spleen.[6]

Table 2: Summary of Chronic Toxicity and Carcinogenicity Findings for Sulfamethazine in B6C3F1 Mice

| Finding | Dose Group (ppm) | Incidence (Males) | Incidence (Females) |

| Follicular Cell Adenomas (Thyroid) | 4800 | 33%[6] | 26%[6] |

| Follicular Cell Hyperplasia (Thyroid) | Dose-related increase | Not specified | Not specified |

| Hematopoietic Cell Proliferation (Spleen) | Dose-related increase | Not specified | Not specified |

| Pigmentation (Spleen) | Dose-related increase | Not specified | Not specified |

Genotoxicity

The genotoxic potential of sulfonamides has been evaluated in a variety of in vitro and in vivo assays. Studies on sulfacetamide using the Ames test (Salmonella/E.coli mutagenicity test) and Drosophila sex-linked recessive lethal mutations test were conducted, though the specific results are not detailed in the provided snippets.[7] Other studies on newly synthesized sulfonamide derivatives showed that some compounds exhibited genotoxic effects in the Ames test against specific Salmonella strains, while others were not genotoxic in human peripheral lymphocytes at the tested concentrations.[8][9]

Reproductive and Developmental Toxicity

The potential for reproductive and developmental toxicity is a critical consideration for all pharmaceuticals. While specific data for this compound is unavailable, the sulfonamide class as a whole is known to cross the placenta and be excreted in breast milk.[10] Due to the risk of kernicterus in the newborn, use of sulfonamides near term and in nursing mothers is generally cautioned.[11][12] Studies in women who are breastfeeding have shown harmful effects on the infant.[11]

Clinical Safety and Adverse Effects

The clinical safety profile of sulfonamides is well-characterized, with hypersensitivity reactions being a notable concern. The overall incidence of adverse drug reactions to sulfonamides is estimated to be 3–8%.[13]

Common Adverse Effects:

-

Skin rash[14]

Serious Adverse Effects:

-

Hypersensitivity Reactions: These can range from skin rashes to life-threatening conditions such as Stevens-Johnson syndrome and toxic epidermal necrolysis.[15][16][17]

-

Hematologic Effects: Agranulocytosis, aplastic anemia, and hemolytic anemia (particularly in individuals with glucose-6-phosphate dehydrogenase deficiency) have been reported.[11][13][14][16]

-

Renal Effects: Crystalluria and kidney stone formation can occur, emphasizing the importance of adequate hydration during treatment.[14]

-

Hepatotoxicity: Fulminant hepatic necrosis is a rare but serious adverse effect.[16]

Experimental Protocols

Chronic Toxicity/Carcinogenicity Study of Sulfamethazine in Mice

-

Test System: B6C3F1 mice.[6]

-

Administration: The test substance was administered in the diet.[6]

-

Dosage Levels: 0 (control), 300, 600, 1200, 2400, and 4800 ppm.[6]

-

Duration: 24 months.[6]

-

Observations: Body weights and food consumption were measured weekly, and mortality was recorded daily.[6]

-

Endpoints: Complete necropsy and histopathological examination were performed on all animals.[6]

In Vitro Genotoxicity: Ames Test

-

Test System: Salmonella typhimurium strains (e.g., TA100, TA1535) with and without metabolic activation (S9 mix).[8]

-

Methodology: The test compound is incubated with the bacterial strains in the presence and absence of a metabolic activation system. The number of revertant colonies (colonies that have regained the ability to grow in a histidine-deficient medium) is counted. A significant increase in the number of revertant colonies compared to the control indicates a mutagenic effect.

Visualizations

Sulfonamide Mechanism of Action and Potential for Toxicity

Caption: Mechanism of action and a toxicity pathway for sulfonamides.

General Workflow for a Chronic Toxicity and Carcinogenicity Study

References

- 1. Pharmacokinetics, metabolism, and renal excretion of sulfadimidine and its N4-acetyl and hydroxy metabolites in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics, Metabolism, and Renal Excretion of Sulfadimidine and Its N4-Acetyl and Hydroxy Metabolites in Humans | Semantic Scholar [semanticscholar.org]

- 3. Pharmacokinetics and renal clearance of sulphadimidine, sulphamerazine and sulphadiazine and their N4-acetyl and hydroxy metabolites in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and renal clearance of sulfamethazine, sulfamerazine, and sulfadiazine and their N4-acetyl and hydroxy metabolites in horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Safety profile of silver sulfadiazine-bFGF-loaded hydrogel for partial thickness burn wounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chronic toxicity/carcinogenicity studies of sulphamethazine in B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sulfacetamide (144-80-9) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]

- 8. Antibacterial, Cytotoxic and Genotoxic Assessment of New Sulfonamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. Sulfadiazine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 12. Sulfadiazine Uses, Side Effects & Warnings [drugs.com]

- 13. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sulfadiazine: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 15. Sulfacetamide - Wikipedia [en.wikipedia.org]

- 16. drugs.com [drugs.com]

- 17. Safety assessment of sulfasalazine: a pharmacovigilance study based on FAERS database - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary In Vitro Screening of Sulfadicramide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfadicramide, a member of the sulfonamide class of antibiotics, holds potential for various therapeutic applications. This technical guide provides a comprehensive overview of the core methodologies for the preliminary in vitro screening of this compound, focusing on its potential antimicrobial, anti-inflammatory, and cytotoxic activities. While specific experimental data for this compound is not extensively available in public literature, this document outlines the established mechanisms of action for sulfonamides and details the standard experimental protocols essential for its evaluation. This guide serves as a foundational resource for researchers initiating preclinical investigations into this compound, offering a structured approach to its initial in vitro characterization.

Introduction: The Sulfonamide Class and this compound

Sulfonamides were among the first classes of synthetic antimicrobial agents and continue to be important in therapeutic applications. Their primary mechanism of action is the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. By competitively inhibiting this enzyme, sulfonamides disrupt the production of nucleotides, leading to a bacteriostatic effect.[1] Beyond their antimicrobial properties, various sulfonamide derivatives have been investigated for anti-inflammatory and anticancer activities.

This guide focuses on the essential in vitro assays required to build a preliminary pharmacological profile of this compound.

Antimicrobial Activity Screening

The primary expected activity of this compound is antimicrobial. The initial screening focuses on determining its efficacy against a panel of clinically relevant bacterial strains.

Data Presentation: Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. While specific MIC values for this compound are not publicly available, Table 1 provides representative data for other sulfonamides to illustrate the expected data format.

Table 1: Comparative Minimum Inhibitory Concentration (MIC) Values of Selected Sulfonamides

| Sulfonamide | Bacterial Strain | MIC Range (µg/mL) |

| Sulfadiazine | Staphylococcus aureus (MDR) | 64 - 128 |

| Nano-Sulfadiazine | Staphylococcus aureus (MDR) | 32 |

| Sulfadiazine Hybrid | Staphylococcus aureus | 125 |

| Sulfadiazine Hybrid | Escherichia coli | 125 |

| Sulfamethoxazole (with Trimethoprim) | Escherichia coli (wildtype) | 0.03 - 0.25 |

| Sulfamethoxazole (with Trimethoprim) | Staphylococcus aureus (resistant) | > 8 |

Note: Data presented are for comparative purposes and are not specific to this compound.[2]

Experimental Protocol: Broth Microdilution for MIC Determination

This method is a standard procedure for determining the MIC of an antimicrobial agent.[2]

Materials:

-

This compound stock solution

-

Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

0.5 McFarland turbidity standard

Procedure:

-

Inoculum Preparation: A bacterial culture is grown to the mid-logarithmic phase and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[2] The suspension is then diluted in CAMHB to a final concentration of 5 x 10⁵ CFU/mL.

-

Serial Dilution: A two-fold serial dilution of the this compound stock solution is performed in the 96-well plate using CAMHB to create a range of concentrations.

-

Inoculation: Each well is inoculated with the prepared bacterial suspension. A growth control (bacteria and medium, no drug) and a sterility control (medium only) are included.

-

Incubation: The plate is incubated at 35°C ± 2°C for 16-20 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth (turbidity).[2]

Mechanism of Action: Dihydropteroate Synthase (DHPS) Inhibition

Sulfonamides act as competitive inhibitors of DHPS, an enzyme essential for bacterial folate synthesis. They are structural analogs of para-aminobenzoic acid (PABA), the natural substrate for DHPS.

Figure 1: Competitive inhibition of DHPS by this compound.

Anti-inflammatory Activity Screening

Certain sulfonamides have demonstrated anti-inflammatory properties. Preliminary screening can elucidate if this compound shares these characteristics.

Data Presentation: IC50 Values for Inflammatory Markers

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. For anti-inflammatory screening, this could be the inhibition of enzymes like cyclooxygenase (COX) or the reduction of pro-inflammatory cytokine release.

Table 2: Comparative Anti-inflammatory Activity of Sulfonamide Derivatives

| Compound | Assay | IC50 (µM) |

| Sulfonamide Derivative 11d | IL-6 Inhibition (LPS-stimulated J774A.1 cells) | 0.61 |

| Sulfonamide Derivative 11d | TNF-α Inhibition (LPS-stimulated J774A.1 cells) | 4.34 |

| 3,4,5-TMBS | COX-2 Inhibition | High Inhibition at 50 µM |

Note: Data presented are for comparative purposes and are not specific to this compound.[3][4]

Experimental Protocols

This assay determines the ability of this compound to inhibit COX-1 and COX-2 enzymes, which are key mediators of inflammation.

Materials:

-

COX-1 and COX-2 enzyme preparations

-

Arachidonic acid (substrate)

-

Colorimetric or fluorometric detection kit

-

This compound

Procedure:

-

The COX enzyme is pre-incubated with various concentrations of this compound.

-

The reaction is initiated by the addition of arachidonic acid.

-

The production of prostaglandins is measured using a detection kit.

-

The percentage of inhibition is calculated, and the IC50 value is determined.

This assay assesses the effect of this compound on the production of pro-inflammatory cytokines by immune cells.

Materials:

-

Macrophage cell line (e.g., RAW 264.7 or THP-1)

-

Lipopolysaccharide (LPS)

-

This compound

-

ELISA kits for specific cytokines (e.g., TNF-α, IL-6)

Procedure:

-

Macrophage cells are cultured and treated with various concentrations of this compound.

-

The cells are then stimulated with LPS to induce an inflammatory response.

-

After incubation, the cell culture supernatant is collected.

-

The concentration of pro-inflammatory cytokines in the supernatant is quantified using ELISA kits.

-

The inhibitory effect of this compound on cytokine release is determined.

Inflammatory Signaling Pathway

LPS stimulation of macrophages triggers signaling cascades, such as the NF-κB pathway, leading to the production of inflammatory mediators.

Figure 2: Potential inhibition of the NF-κB signaling pathway.

Cytotoxicity Screening

It is crucial to assess the potential toxicity of this compound to mammalian cells to determine its therapeutic window.

Data Presentation: IC50 Values in Cancer Cell Lines

Cytotoxicity is often initially assessed against various cancer cell lines. The IC50 value represents the concentration of a compound that is required for 50% inhibition of cell viability.

Table 3: Comparative Cytotoxicity of Sulfonamide Derivatives in Human Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

| Sulfonamide Derivative | MDA-MB-468 (Breast Cancer) | < 30 |

| Sulfonamide Derivative | MCF-7 (Breast Cancer) | < 128 |

| Sulfonamide Derivative | HeLa (Cervical Cancer) | < 360 |

| 2,5-Dichlorothiophene-3-sulfonamide | HeLa (Cervical Cancer) | 7.2 ± 1.12 |

| 2,5-Dichlorothiophene-3-sulfonamide | MDA-MB-231 (Breast Cancer) | 4.62 ± 0.13 |

| 2,5-Dichlorothiophene-3-sulfonamide | MCF-7 (Breast Cancer) | 7.13 ± 0.13 |

Note: Data presented are for comparative purposes and are not specific to this compound.[5][6]

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Human cancer cell lines (e.g., HeLa, MCF-7)

-

Cell culture medium (e.g., RPMI-1640)

-

96-well plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilizing agent (e.g., DMSO)

-

ELISA plate reader

Procedure:

-

Cell Seeding: Cells are seeded in a 96-well plate at a specific density (e.g., 1 x 10⁵ cells/mL) and incubated for 24 hours.[5]

-

Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 72 hours).[5]

-

MTT Addition: MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent.

-

Absorbance Reading: The absorbance is measured on an ELISA plate reader (e.g., at 540 nm).[5] The absorbance is proportional to the number of viable cells.

-

IC50 Calculation: The IC50 value is calculated from the dose-response curve.

Experimental Workflow: Cytotoxicity Screening

Figure 3: General workflow for an MTT-based cytotoxicity assay.

Conclusion

This technical guide outlines the fundamental in vitro screening methodologies for the preliminary evaluation of this compound. The detailed protocols for antimicrobial, anti-inflammatory, and cytotoxicity assays provide a robust framework for generating a foundational dataset. While specific quantitative data for this compound remains to be established, the comparative data for other sulfonamides included herein serve as a valuable reference. The successful execution of these assays will be critical in elucidating the therapeutic potential of this compound and guiding its future development.

References

- 1. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis of sulpha drug based hydroxytriazene derivatives: Anti-diabetic, antioxidant, anti-inflammatory activity and their molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Sulfadicramide and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of Sulfadicramide and related N¹-acylsulfanilamide derivatives. It is designed to offer a comprehensive resource for researchers and professionals involved in the discovery and development of novel antibacterial agents. This document details the core principles of sulfonamide antibacterial action, presents quantitative SAR data, outlines key experimental methodologies, and visualizes relevant biological pathways and workflows.

Introduction: The Enduring Role of Sulfonamides

Sulfonamides were among the first classes of synthetic antimicrobial agents to be widely used in clinical practice. Their primary mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[1] This pathway is essential for the biosynthesis of nucleotides and certain amino acids, and its disruption leads to a bacteriostatic effect. This compound, an N¹-acyl derivative of sulfanilamide, belongs to this important class of antibacterial compounds. Understanding the relationship between the chemical structure of this compound analogs and their biological activity is paramount for the rational design of new, more potent, and selective antibacterial agents.

Mechanism of Action: Inhibition of Folate Biosynthesis

The antibacterial activity of this compound and its analogs stems from their structural similarity to para-aminobenzoic acid (PABA), the natural substrate for dihydropteroate synthase (DHPS). By mimicking PABA, these sulfonamides bind to the active site of DHPS, thereby preventing the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) to form 7,8-dihydropteroate. This enzymatic blockade halts the de novo synthesis of folic acid in bacteria, a pathway absent in humans who obtain folate from their diet, which accounts for the selective toxicity of sulfonamides.

Quantitative Structure-Activity Relationship (SAR) Data

The antibacterial efficacy of N¹-acylsulfanilamide derivatives is highly dependent on the nature of the acyl substituent. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a series of N-acylsulfonamide analogs against a panel of Gram-positive and Gram-negative bacteria. The data reveals key structural features that influence antibacterial potency.[1]

| Compound ID | R Group (Acyl Moiety) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | B. subtilis MIC (µg/mL) | S. aureus MIC (µg/mL) |

| 5a | 4-Methoxyphenyl | 128 | 256 | 128 | 128 |

| 5b | 2-Methoxyphenyl | 128 | 256 | 128 | 128 |

| 5c | 4-Chlorophenyl | >256 | >256 | >256 | >256 |

| 5d | 4-Nitrophenyl | >256 | >256 | >256 | >256 |

| 5e | 2-Nitrophenyl | >256 | >256 | >256 | >256 |

| 5f | 2-Chlorophenyl | >256 | >256 | >256 | >256 |

| 5g | 2,4-Dichlorophenyl | >256 | >256 | >256 | >256 |

| 5h | Phenyl | 128 | 256 | 128 | 128 |

| 5i | Methyl (Sulfacetamide) | 128 | 256 | 128 | 128 |

SAR Analysis:

-

Influence of the Acyl Group: The nature of the substituent on the phenyl ring of the acyl moiety plays a critical role in determining antibacterial activity. Analogs with electron-donating groups (methoxy) or an unsubstituted phenyl ring (5a, 5b, 5h) exhibit moderate activity, comparable to the reference compound sulfacetamide (5i).[1]

-

Impact of Electron-Withdrawing Groups: The introduction of strong electron-withdrawing groups, such as chloro and nitro substituents (5c, 5d, 5e, 5f, 5g), leads to a significant loss of antibacterial activity, with MIC values exceeding 256 µg/mL against all tested strains.[1]

-

General Trend: The data suggests that for N¹-acylsulfanilamides, bulky and electron-withdrawing substituents on the acyl group are detrimental to antibacterial potency. This may be due to steric hindrance in the DHPS active site or unfavorable electronic interactions.

Experimental Protocols

General Synthesis of N-Acylsulfonamide Analogs

The synthesis of N-acylsulfonamide derivatives can be achieved through a multi-step process, a general workflow for which is outlined below.

Detailed Methodology (Example based on Sulfo-Click Reaction): [1]

-

Preparation of Thioacid: The corresponding carboxylic acid is treated with Lawesson's reagent in anhydrous toluene and refluxed to yield the thioacid.

-

Preparation of Sulfonyl Azide: The appropriate sulfonyl chloride is reacted with sodium azide in a suitable solvent like acetone/water to produce the sulfonyl azide.

-

Sulfo-Click Reaction: The thioacid and sulfonyl azide are dissolved in a solvent such as dichloromethane. An aqueous solution of a mild base (e.g., sodium bicarbonate) is added, and the biphasic mixture is stirred vigorously at room temperature. The reaction progress is monitored by thin-layer chromatography.

-

Work-up and Purification: Upon completion, the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

-

Characterization: The structure and purity of the final N-acylsulfonamide are confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Antibacterial Susceptibility Testing (MIC Determination)

The antibacterial activity of the synthesized compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) using a broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[1]

Protocol:

-

Preparation of Bacterial Inoculum: Bacterial strains are grown in a suitable broth (e.g., Mueller-Hinton Broth) to a specific optical density, corresponding to a standardized cell concentration.

-

Compound Dilution: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted in the broth in 96-well microtiter plates to achieve a range of final concentrations.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathways and Logical Relationships

The development and evaluation of novel sulfonamides follow a logical progression from synthesis to biological testing. This process can be visualized as a decision-making workflow.

Conclusion

The structure-activity relationship studies of this compound and its N¹-acylsulfanilamide analogs provide valuable insights for the development of new antibacterial agents. The quantitative data presented in this guide highlights the critical influence of the N¹-acyl substituent on antibacterial potency, with a clear indication that bulky and electron-withdrawing groups are generally unfavorable. The detailed experimental protocols for synthesis and biological evaluation serve as a practical resource for researchers in this field. The visualized workflows and pathways offer a conceptual framework for understanding the mechanism of action and the drug discovery process. Future research in this area could focus on exploring a wider range of acyl substituents and correlating the antibacterial activity with enzymatic inhibition data for DHPS from various bacterial species to develop more potent and broad-spectrum sulfonamide antibiotics.

References

Methodological & Application

Application Notes and Protocols for Sulfadicramide in Targeted Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfadicramide is a sulfonamide antibiotic that, like other members of its class, inhibits bacterial growth by interfering with folic acid synthesis.[1] While its primary application has been in treating bacterial infections, the unique chemical properties of the sulfonamide group offer potential for its use in targeted drug delivery systems. This document provides an overview of the potential applications, relevant data, and detailed experimental protocols for researchers interested in exploring this compound as a component of novel therapeutic delivery platforms.

It is important to note that while the fundamental principles and methodologies described herein are broadly applicable, specific research on this compound in targeted drug delivery is limited. Therefore, the following protocols are based on established methods for similar sulfonamide compounds and should be adapted and optimized for this compound-specific formulations.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a drug is crucial for the design and development of an effective drug delivery system. Below is a summary of the available data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄N₂O₃S | [2][3] |

| Molecular Weight | 254.31 g/mol | [2][3] |

| Melting Point | 184-185 °C | [4][5] |

| Water Solubility | 261 mg/L (at 20 °C) | [4][5] |

| Appearance | Solid powder | [3] |

| Storage Condition | Dry, dark, and at 0-4 °C for short term or -20 °C for long term. | [3] |

Mechanism of Action: Inhibition of Folic Acid Synthesis